

Application Notes and Protocols: BODIPY™ FL C12-Ceramide (BSA Complex)

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Compound of Interest

Compound Name: *Bodipy C12-ceramide*

Cat. No.: *B130238*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

BODIPY™ FL C12-Ceramide is a fluorescently labeled long-chain ceramide analog that serves as a vital tool in cell biology, particularly for studying lipid metabolism, trafficking, and the intricate architecture of the Golgi apparatus. The boron-dipyrromethene (BODIPY) fluorophore offers exceptional photophysical properties, including high fluorescence quantum yield, sharp emission spectra, and excellent photostability, making it superior to older fluorescent probes like NBD.[1] Its C12 alkyl chain mimics natural long-chain ceramides, allowing it to be processed by cellular machinery.[2] When complexed with bovine serum albumin (BSA), its delivery into living cells is greatly facilitated.[1]

These application notes provide detailed protocols for the preparation and use of the BODIPY™ FL C12-Ceramide BSA complex for visualizing the Golgi apparatus and studying lipid dynamics in live and fixed cells.

Core Applications

- **Visualizing the Golgi Apparatus:** Fluorescent ceramides selectively accumulate in the Golgi complex, making them excellent structural markers for this organelle in living cells.[1]
- **Lipid Trafficking and Metabolism:** Researchers can trace the movement and metabolic fate of ceramide through the secretory pathway, from the endoplasmic reticulum to the Golgi and

beyond.[3][4]

- Investigating Lipid-Protein Interactions: As a fluorescent analog, it can be used to study the interactions between lipids and proteins within cellular membranes.[2]
- Drug Development and Delivery: The complex can be used in drug delivery research to track the distribution and release of lipid-based delivery systems like liposomes.[2]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the successful application of BODIPY™ FL C12-Ceramide.

Table 1: Stock and Working Solution Parameters

Parameter	Value	Solvent/Medium	Notes
Stock Solution Concentration	1 mM	DMSO	Prepare by dissolving the solid compound in high-quality, anhydrous DMSO.[5]
BSA Complex Stock	0.5 mM Ceramide / 0.5 mM BSA	Sterile Deionized Water	For reconstituting ready-made lyophilized complexes. [1][6]
Working Solution Concentration	2 - 10 μ M	Serum-free medium (e.g., HBSS/HEPES)	A common starting concentration is 5 μ M. [1][5][6][7]

Table 2: Experimental Conditions for Cellular Staining

Parameter	Live Cell Staining	Fixed Cell Staining
Initial Incubation	30 minutes at 4°C	30 minutes at 4°C
Chase Incubation	30 minutes at 37°C	N/A
Back-Exchange (Optional)	4 x 30 minutes with 0.34 mg/mL defatted BSA at RT	30-90 minutes with 10% FCS or 2 mg/mL BSA at RT
Fixation (Post-stain)	4% formaldehyde for 2 min at 4°C (Optional)	0.5% glutaraldehyde or 2-4% paraformaldehyde before staining

Table 3: Spectroscopic Properties

Fluorophore	Excitation Max (nm)	Emission Max (nm)	Notes
BODIPY™ FL	~505	~511 / ~620	The emission shifts from green (~511 nm) to red (~620 nm) at higher concentrations in membranes, a property useful for studying lipid domains.[3][6][8][9]
BODIPY™ TR	~589	~617	A red-emitting alternative, useful for multicolor imaging with green probes like GFP.[1]

Experimental Protocols

Protocol 1: Preparation of BODIPY™ FL C12-Ceramide/BSA Complex

This protocol describes how to prepare the ceramide-BSA complex from a stock solution in an organic solvent.

Materials:

- BODIPY™ FL C12-Ceramide
- Ethanol (absolute)
- Defatted Bovine Serum Albumin (BSA)
- Hanks' Buffered Salt Solution with 10 mM HEPES (HBSS/HEPES), pH 7.4
- Nitrogen gas source
- Vacuum system

Procedure:

- **Prepare Ceramide Stock:** Dissolve BODIPY™ FL C12-Ceramide in an appropriate organic solvent (e.g., chloroform:ethanol 19:1 v/v or absolute ethanol) to make a 1 mM stock solution.[\[1\]](#)
- **Aliquot and Dry:** In a small glass test tube, aliquot the desired amount of the ceramide stock solution (e.g., 50 μ L for a final 5 μ M working solution in 10 mL).
- **Evaporate Solvent:** Dry the lipid to a thin film first under a gentle stream of nitrogen gas and then under a vacuum for at least 1 hour to remove all traces of the organic solvent.[\[1\]](#)
- **Redissolve in Ethanol:** Redissolve the dried lipid film in a small volume of absolute ethanol (e.g., 200 μ L).[\[1\]](#)
- **Prepare BSA Solution:** Prepare a solution of 0.34 mg/mL defatted BSA in HBSS/HEPES buffer.[\[1\]](#)
- **Form the Complex:** Vigorously vortex the BSA solution while slowly injecting the ethanolic solution of BODIPY™ FL C12-Ceramide. The solution should become clear. This results in a working solution where the ceramide is complexed with BSA.[\[1\]](#)

Protocol 2: Staining the Golgi Apparatus in Living Cells

This protocol is designed for visualizing the Golgi apparatus in live, adherent cells.

Materials:

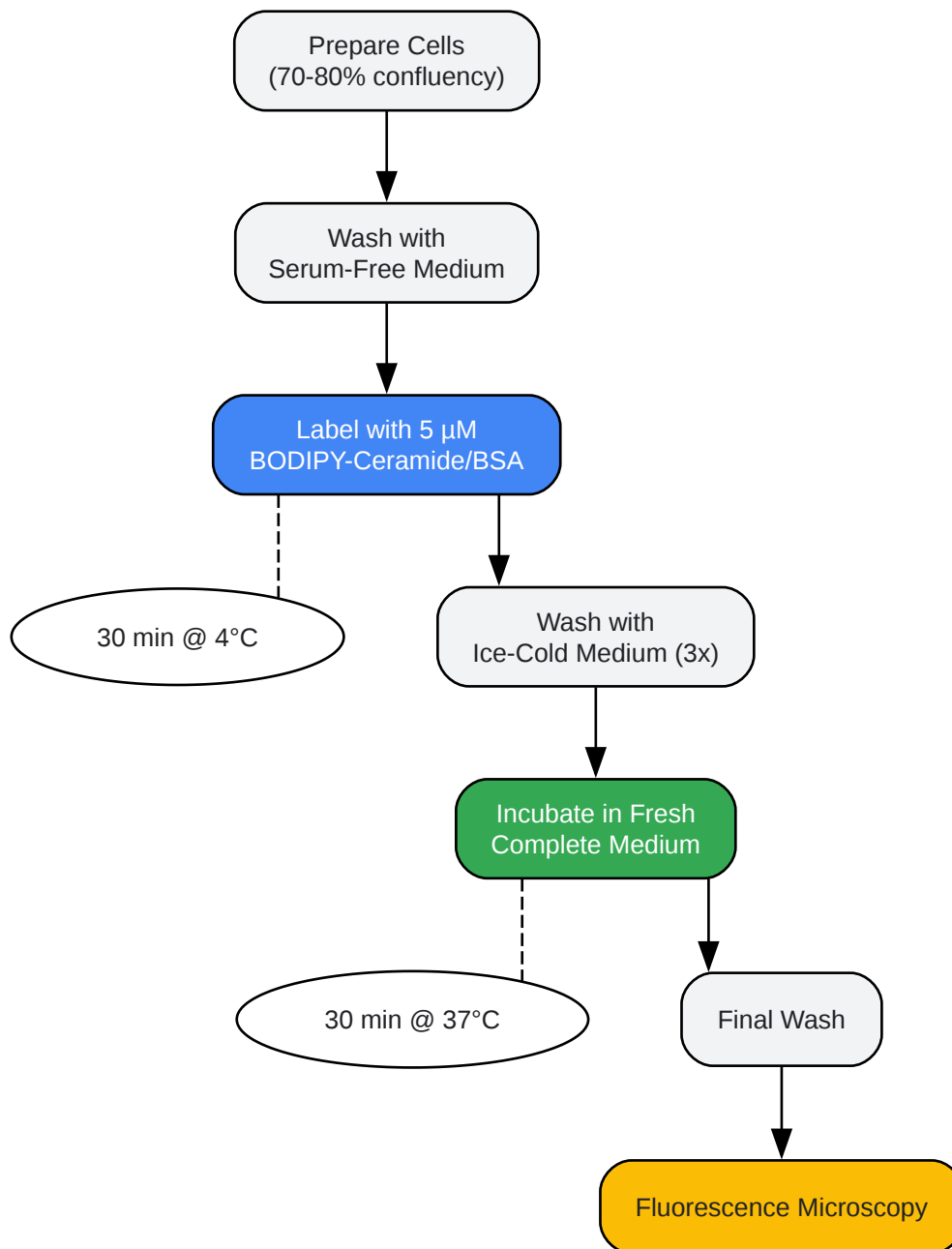
- Cells grown on sterile coverslips or imaging dishes
- BODIPY™ FL C12-Ceramide/BSA complex working solution (5 µM in serum-free medium)
- Ice-cold, serum-free medium (e.g., HBSS/HEPES)
- Fresh, complete culture medium (pre-warmed to 37°C)

Procedure:

- Cell Preparation: Grow cells to 70-80% confluency on a suitable imaging substrate.
- Wash: Aspirate the culture medium and gently wash the cells once with serum-free medium.
- Labeling: Place the cells on ice or in a cold room at 4°C. Incubate the cells with the 5 µM BODIPY™ FL C12-Ceramide/BSA complex solution for 30 minutes at 4°C.^{[1][5][6]} This step allows the ceramide to insert into the plasma membrane while inhibiting endocytosis.
- Wash: Aspirate the labeling solution and wash the cells several times with ice-cold, serum-free medium to remove unbound complex.^{[1][5][6]}
- Chase: Add fresh, pre-warmed complete culture medium and transfer the cells to a 37°C incubator for 30 minutes.^{[1][5][6]} During this "chase" period, the fluorescent ceramide is transported from the plasma membrane to the Golgi apparatus.
- Final Wash: Wash the cells once more with fresh medium.
- Imaging: Mount the coverslip and observe the cells immediately using a fluorescence microscope equipped with appropriate filters for BODIPY™ FL (e.g., FITC/GFP filter set). The Golgi apparatus should appear as a brightly stained perinuclear structure.

Visualizations

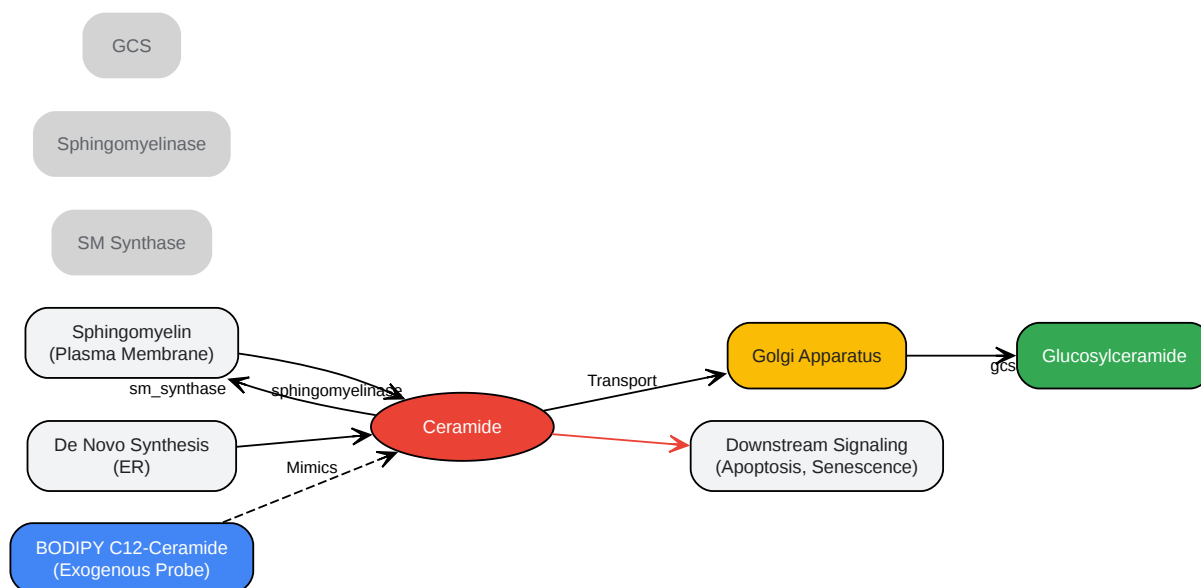
Experimental Workflow for Live Cell Staining



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Caption: Workflow for staining the Golgi apparatus in living cells.

Ceramide Metabolism and Signaling Hub



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Caption: Ceramide as a central hub in sphingolipid metabolism.

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